

A Technical Guide to the Spectroscopic Characterization of Lactose Octaacetate

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Compound of Interest

Compound Name: *Lactose octaacetate*

Cat. No.: *B1630657*

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This guide provides an in-depth overview of the spectroscopic data for **lactose octaacetate**, a fully acetylated derivative of lactose. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The document details the nuclear magnetic resonance (NMR) and infrared (IR) spectral data, along with the experimental protocols for its synthesis and characterization.

Synthesis of Lactose Octaacetate

Lactose octaacetate is typically synthesized by the esterification of lactose with acetic anhydride. Several methods have been reported, including conventional heating and microwave-assisted synthesis.

1.1. Microwave-Assisted Synthesis Protocol

A common and efficient method for the synthesis of **lactose octaacetate** utilizes microwave irradiation.^[1]

- **Materials:** D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate are used as the starting material, acetylating agent, and catalyst, respectively.^[1]
- **Procedure:** D-(+)-lactose monohydrate (0.029 mol), acetic anhydride (0.27 mol), and sodium acetate (0.036 mol) are mixed in a round-bottom flask.^{[1][2]} The mixture is then subjected to microwave irradiation at 700 W for 10 minutes.^[1]

- **Work-up and Purification:** After irradiation, the reaction mixture is poured into ice-cold distilled water and stirred. The mixture is left at 4 °C for 12 hours to allow for the precipitation of the white solid product, **lactose octaacetate**.^{[1][2]} The precipitate is collected by vacuum filtration and washed with distilled water.^[1] Further purification is achieved by recrystallization from 95% ethanol and then distilled water.^[1] The final product is dried in a vacuum oven to a constant weight.^[1]

1.2. Conventional Synthesis Protocol

Traditional synthesis involves heating the reactants for a longer duration.

- **Procedure:** Anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and sodium acetate (0.36 g) are heated at 100°C for 2 hours with stirring.^[3] In a subsequent step, the partially acetylated lactose is treated with acetic anhydride and anhydrous sodium acetate at a mole ratio of 1:5:0.25 and heated under reflux for 30 minutes.^[3]
- **Work-up and Purification:** The excess acetic anhydride and acetic acid are removed by distillation.^[3] The molten product is then mixed with water, and the resulting solid is filtered and dried.^[3]

Another conventional method involves using iodine as a catalyst.

- **Procedure:** D-lactose (58.4 mmol) is suspended in acetic anhydride (476.5 mmol), and solid iodine (0.410 mmol) is added as a catalyst.^[4]

Spectroscopic Data Acquisition

The following protocols are representative of the methods used to acquire the spectroscopic data presented in this guide.

- **FT-IR Spectroscopy:** Infrared spectra are typically recorded on a Fourier-transform infrared (FT-IR) spectrometer. The sample is prepared as a KBr pellet. Spectra are commonly collected in the frequency range of 4000-400 cm⁻¹ with multiple scans for data averaging.^[1]
- **NMR Spectroscopy:** ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a Bruker 400 AC or 500 MHz instrument.^{[2][3]} Deuterated chloroform (CDCl₃) is a common

solvent for dissolving the **lactose octaacetate** sample.^{[2][3][4]} Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.^[2]

Spectroscopic Data of Lactose Octaacetate

The following tables summarize the key spectroscopic data for **lactose octaacetate**.

3.1. ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **lactose octaacetate** is complex due to the presence of numerous protons in similar chemical environments. The data presented here is for the anomeric protons and the acetyl groups.

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment	Reference
6.25	s	1H	Anomeric H	^[4]
5.69 – 5.09	m	7H	Ring Protons	^[4]
4.96 – 4.47	m	2H	Ring Protons	^[4]
4.12 – 4.09	m	2H	Ring Protons	^[4]
3.99 – 3.77	m	2H	Ring Protons	^[4]
2.22 – 1.96	m	24H	-OC(O)CH ₃	^[4]

3.2. ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment	Reference
170.33, 170.29, 170.11, 170.3, 169.59, 169.53, 168.99, 168.82	C=O (Acetyl)	[4]
100.95	Anomeric C	[4]
91.53	Anomeric C	[4]
75.67, 73.50, 72.63, 70.96, 70.75, 70.52, 69.01, 66.60	Ring Carbons	[4]
61.74, 60.84	-CH ₂ O-	[4]
20.94, 20.85, 20.82, 20.75, 20.67, 20.63, 20.60, 20.49	-OC(O)CH ₃	[4]

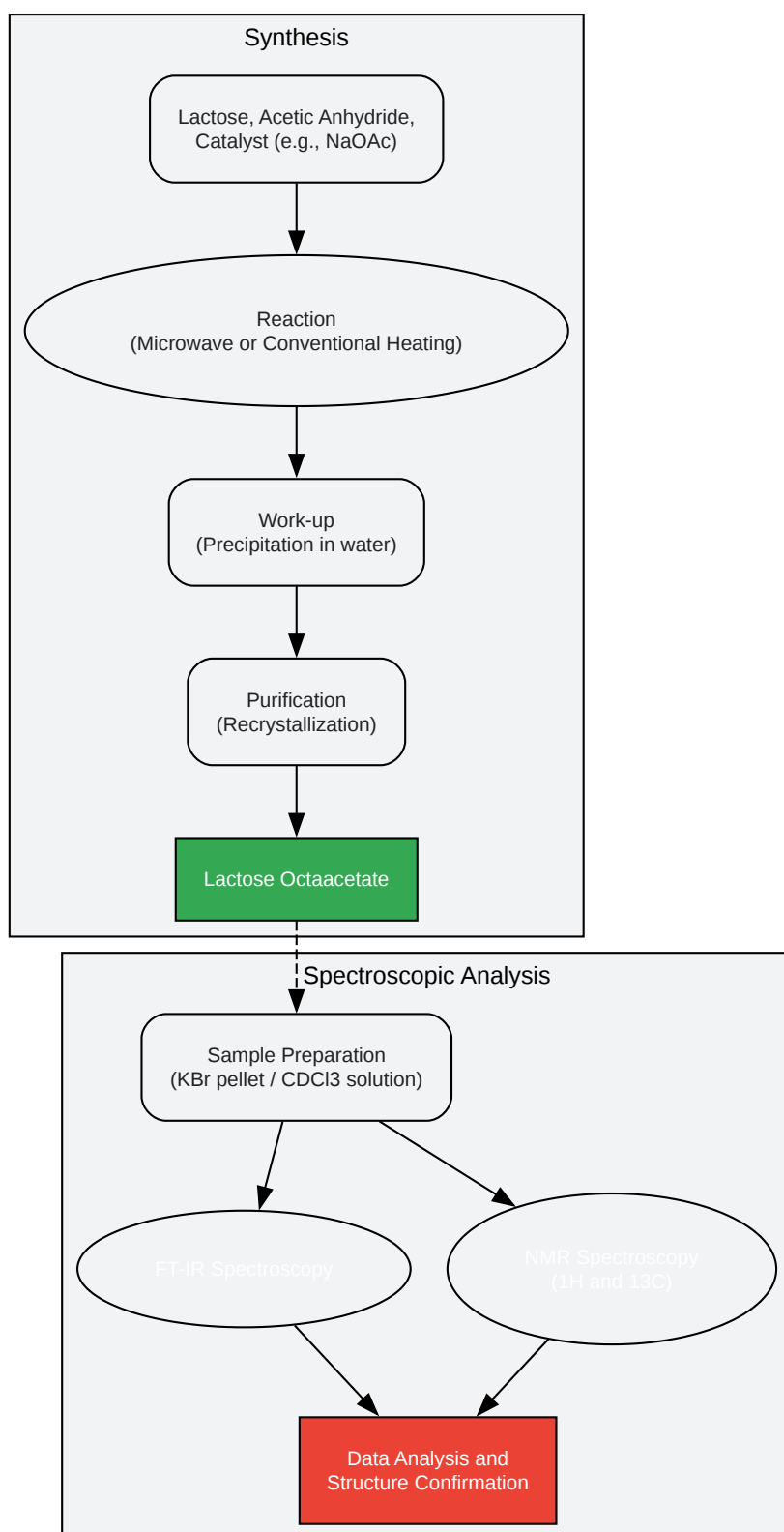
3.3. FT-IR Spectroscopic Data

The FT-IR spectrum is useful for identifying the functional groups present in **lactose octaacetate**.

Wavenumber (cm ⁻¹)	Assignment	Reference
2967	ν C-H as(CH ₂)	[1]
1755-1745	ν C=O (Ester)	[1]
1371	Bending of C-H from CH ₃	[5]
1250-1230	ν C-O (Ester)	[1]
1080-1045	ν C-O-C	[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **lactose octaacetate**.



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Caption: Workflow for **Lactose Octaacetate** Synthesis and Analysis.

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